molecular formula C20H22N6O2S B2589777 5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034345-82-7

5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B2589777
CAS RN: 2034345-82-7
M. Wt: 410.5
InChI Key: OJZSGCMBPCUOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H22N6O2S and its molecular weight is 410.5. The purity is usually 95%.
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Scientific Research Applications

PAK4 Inhibition and Cancer Therapy

This compound has been identified as a potential inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is a protein kinase implicated in various cellular processes, including cell proliferation, migration, and invasion, which are critical in cancer progression. Inhibitors like this compound can suppress these processes, particularly in the A549 cell line , a model for lung cancer research. By inhibiting PAK4, the compound could contribute to the development of new anticancer therapies.

Energetic Materials Development

Compounds related to the triazolopyrimidinone structure have been explored for their use in energetic materials . These materials are crucial for various applications, including explosives, propellants, and pyrotechnics. The structural features of such compounds can lead to high-density materials with excellent thermal stability and detonation performance.

GPCR Ligand and Ion Channel Modulation

The compound has shown moderate activity as a G-protein-coupled receptor (GPCR) ligand and ion channel modulator . These properties are essential for the development of drugs targeting a wide range of physiological processes, from cardiovascular health to neurological disorders.

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been found to inhibit PAK4, a kinase involved in various cellular functions .

Future Directions

Compounds with similar structures have been studied for their potential as PAK4 inhibitors, which could have applications in cancer treatment . This suggests that “5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” and related compounds could be of interest in future research in this area.

properties

IUPAC Name

5-cyclopropyl-2-[4-(2-phenylsulfanylacetyl)piperazin-1-yl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2S/c27-17-12-16(14-6-7-14)21-19-22-20(23-26(17)19)25-10-8-24(9-11-25)18(28)13-29-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZSGCMBPCUOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)CSC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-2-(4-(2-(phenylthio)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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